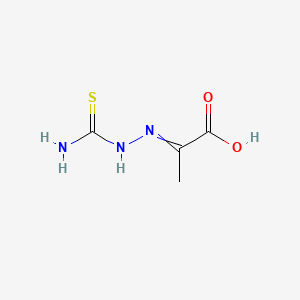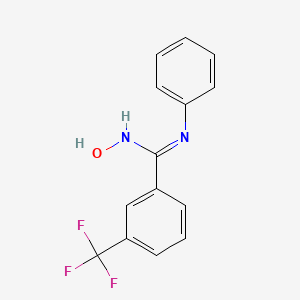![molecular formula C11H9F3N2O2 B1224562 4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone](/img/structure/B1224562.png)
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone is a dihydropyridine.
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry :
- Yi Yang et al. (2013) explored the regioselective synthesis of pyridine derivatives using ethyl 4,4,4-trifluoro-3-oxo-butyrate and 2,6-dimethyl-3,5-diacetyl-pyridine, leading to the formation of isoxazole-carbonyl pyridine derivatives, which are significant for organic synthesis (Yang et al., 2013).
- D. Donati et al. (2003) reported on the photochemical synthesis of a novel β-lactam system from dimethyl-3-phenylisoxazole anhydrobases, highlighting the potential of these compounds in the development of new synthetic methods (Donati et al., 2003).
Molecular and Chemical Properties :
- S. Pan et al. (2016) studied the σ-aromaticity in cyclic M3(+) clusters, analyzing ligands like isoxazole, which indicates the relevance of these structures in understanding complex molecular interactions (Pan et al., 2016).
- Fahime Rahmani et al. (2018) reported on the synthesis of pyridine-pyrimidines using a novel catalyst, showing the broad utility of pyridine derivatives in catalyzing chemical reactions (Rahmani et al., 2018).
Potential Applications in Agriculture and Biology :
- Liang Fu-b (2014) synthesized a compound involving a pyrimidin-isoxazole structure and explored its herbicidal activities, suggesting potential agricultural applications (Liang, 2014).
- Y. E. Ryzhkova et al. (2023) investigated chromeno[2,3-b]pyridines, a class of compounds with significant biological and medicinal properties, illustrating the interest in such structures in drug discovery (Ryzhkova et al., 2023).
Catalysis and Chemical Reactions :
- G. Desimoni et al. (2005) developed a new pyridine-2,6-bis(oxazoline) and tested it with lanthanide(III) triflates for enantioselective reactions, indicating the importance of such compounds in asymmetric synthesis and catalysis (Desimoni et al., 2005).
Propriétés
Nom du produit |
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone |
|---|---|
Formule moléculaire |
C11H9F3N2O2 |
Poids moléculaire |
258.2 g/mol |
Nom IUPAC |
4,6-dimethyl-3-[3-(trifluoromethyl)-1,2-oxazol-5-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-5-3-6(2)15-10(17)9(5)7-4-8(16-18-7)11(12,13)14/h3-4H,1-2H3,(H,15,17) |
Clé InChI |
GDFROHHQWZKCGS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1)C2=CC(=NO2)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=C(C(=O)N1)C2=CC(=NO2)C(F)(F)F)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenyl-5-[[[4-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole](/img/structure/B1224481.png)
![5-[2-Methyl-1-(phenylmethyl)-6-(trifluoromethyl)-4-pyridinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224483.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1224484.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide](/img/structure/B1224487.png)
![(E)-3-(4-fluorophenyl)-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B1224489.png)

![3-[[4-(2-Benzofuranyl)-2-thiazolyl]methyl]-2-[(dimethylamino)methyl]-4-quinazolinone](/img/structure/B1224491.png)

![3-(2-Chlorophenyl)sulfonylpropanoic acid [2-[(3,5-dichloro-6-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1224496.png)

![Imidazo[1,2-a]pyrazine](/img/structure/B1224502.png)
![8,8-dimethyl-2,9-dioxo-10H-pyrano[2,3-f][1]benzopyran-10-carboxaldehyde oxime](/img/structure/B1224503.png)
![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-phenoxybutanamide](/img/structure/B1224506.png)